molecular formula C8H9BrN2O2 B8550315 4-bromo-N-(2-hydroxyethyl)picolinamide

4-bromo-N-(2-hydroxyethyl)picolinamide

Cat. No.: B8550315
M. Wt: 245.07 g/mol
InChI Key: IAFLYVRWPCAPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxyethyl)picolinamide is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

4-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-2-10-7(5-6)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13)

InChI Key

IAFLYVRWPCAPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-bromopicolinic acid (0.3 g, 1.485 mmol) in DMF (4 mL) were added 2-aminoethanol (0.181 g, 2.97 mmol), HOBt (0.301 g, 2.228 mmol), and EDC (0.456 g, 2.376 mmol), followed by N-ethyl-N-isopropylpropan-2-amine (1.293 mL, 7.43 mmol). The reaction mixture was stirred for 18 hours at room temperature. The reaction mixture was diluted with DCM, washed with brine, and concentrated to give the title compound, which was used without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.181 g
Type
reactant
Reaction Step One
Name
Quantity
0.301 g
Type
reactant
Reaction Step One
Name
Quantity
0.456 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.293 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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